molecular formula C7H10O2 B084159 tert-Butyl propiolate CAS No. 13831-03-3

tert-Butyl propiolate

Cat. No.: B084159
CAS No.: 13831-03-3
M. Wt: 126.15 g/mol
InChI Key: XGTPDIIFEPTULX-UHFFFAOYSA-N
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Description

tert-Butyl propiolate, also known as tert-Butyl acetylenecarboxylate, is an organic compound with the molecular formula C7H10O2. It is an ester derived from propiolic acid and tert-butanol. This compound is a clear, colorless to yellow liquid that is sensitive to air and has a melting point of 18-20°C and a boiling point of 52-53°C at 27 mmHg .

Mechanism of Action

Target of Action

tert-Butyl propiolate is an ester It’s known to react with methimazole , suggesting that enzymes or proteins interacting with methimazole could be potential targets.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it reacts with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate

Biochemical Pathways

It’s used in the preparation of heterocycles , alkaloids , and unsaturated amino acids , suggesting it may influence the biochemical pathways related to these compounds.

Result of Action

Given its use in the preparation of various compounds , it can be inferred that it plays a role in the synthesis of these molecules.

Biochemical Analysis

Biochemical Properties

It is known that it reacts with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate . This suggests that it may interact with enzymes, proteins, and other biomolecules in a biochemical context.

Molecular Mechanism

It is known to react with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate . This suggests that it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

tert-Butyl propiolate can be synthesized through various methods. One common synthetic route involves the esterification of propiolic acid with tert-butanol in the presence of a catalyst. Another method involves the reaction of tert-butyl alcohol with propiolic acid in the presence of an acid catalyst .

Industrial production methods typically involve the use of large-scale esterification processes, where propiolic acid is reacted with tert-butanol under controlled conditions to produce this compound. The reaction is usually carried out in a solvent such as acetone, and the product is purified through distillation .

Chemical Reactions Analysis

tert-Butyl propiolate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include silver nitrate, N-bromosuccinimide, and various catalysts. Major products formed from these reactions include tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate and other derivatives .

Scientific Research Applications

tert-Butyl propiolate has several scientific research applications, including:

Comparison with Similar Compounds

tert-Butyl propiolate can be compared with other similar compounds such as methyl propiolate and ethyl propiolate. These compounds share similar reactivity and applications but differ in their ester groups. This compound is unique due to its tert-butyl group, which provides steric hindrance and affects its reactivity and stability .

Similar compounds include:

Properties

IUPAC Name

tert-butyl prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-6(8)9-7(2,3)4/h1H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTPDIIFEPTULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337479
Record name tert-Butyl propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13831-03-3
Record name tert-Butyl propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl propiolate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

[1-(3,5-difluorobenzyl)-3-[1-(3-ethynylphenyl)cyclopropylamino]-2-hydroxypropyl]-carbamic acid tert-butyl ester (2.34 g, 5.13 mmol) was treated with 4N HCl in dioxane (15.8 mL, 63.3. mmol). The resulting heterogeneous mixture was treated with methanol (10 mL) whereupon it became homogeneous over 30 min. The volatiles were evaporated in vacuo. Dioxane (20 mL) was added and the mixture was evaporated in vacuo to produce a white solid (2.33 g, 106%).
Name
[1-(3,5-difluorobenzyl)-3-[1-(3-ethynylphenyl)cyclopropylamino]-2-hydroxypropyl]-carbamic acid tert-butyl ester
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
106%

Synthesis routes and methods II

Procedure details

[1-(3,5-difluorobenzyl)-3-[1-(3-ethynylphenyl)cyclopropylamino]-2-hydroxypropyl]-carbamic acid tert-butyl ester (2.34 g, 5.13 mmol) was treated with 4N HCl in dioxane (15.8 mL, 63.3 mmol). The resulting heterogeneous mixture was treated with methanol (10 mL) whereupon it became homogeneous over 30 min. The volatiles were evaporated in vacuo. Dioxane (20 mL) was added and the mixture was evaporated in vacuo to produce a white solid (2.33 g, 106%).
Name
[1-(3,5-difluorobenzyl)-3-[1-(3-ethynylphenyl)cyclopropylamino]-2-hydroxypropyl]-carbamic acid tert-butyl ester
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
106%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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